molecular formula C7H5ClF2 B7880829 3-Chloro-2,6-difluorotoluene

3-Chloro-2,6-difluorotoluene

Cat. No.: B7880829
M. Wt: 162.56 g/mol
InChI Key: ZQRFUKLYOPSDEN-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorotoluene is a valuable halogenated aromatic building block in organic synthesis and chemical manufacturing. Its structure, featuring a toluene backbone substituted with chlorine and fluorine atoms at the 2, 3, and 6 positions, makes it a versatile precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries . A primary application of this compound is its use as a starting material in the multi-step synthesis of phenylacetic acid derivatives. The synthetic pathway involves the radical-initiated benzylic bromination of the methyl group to form 3-Chloro-2,6-difluorobenzyl bromide, a key intermediate . This bromide can subsequently be converted through cyanation and hydrolysis steps to yield valuable compounds such as 3-Chloro-2,6-difluorophenylacetic acid . This demonstrates the compound's critical role as a raw material in the supply chain for high-value, specialized chemicals . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,4-difluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFUKLYOPSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloro 2,6 Difluorotoluene and Analogues

Strategies for Regioselective Halogenation of Toluene (B28343) Derivatives

Achieving regioselectivity in the halogenation of substituted aromatic rings like toluene is a fundamental challenge in organic synthesis. The directing effects of the methyl group and other substituents, combined with tailored reaction conditions, allow for the controlled placement of halogens on the aromatic core.

Directed Ortho-Metalation and Related Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org This technique offers superior regioselectivity compared to classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. baranlab.org

The process involves the deprotonation of the aromatic ring at the ortho-position by a strong organolithium base, such as n-butyllithium. wikipedia.org The DMG, typically a heteroatom-containing functional group (e.g., amide, methoxy, tertiary amine), acts as a Lewis base that coordinates to the Lewis acidic lithium of the base. wikipedia.orgbaranlab.org This coordination, known as the complex-induced proximity effect (CIPE), positions the base to abstract the nearest ortho-proton, forming a stabilized aryllithium intermediate. baranlab.org This intermediate can then be quenched with an electrophilic halogen source (e.g., C2Cl6, Br2, I2) to install a halogen atom with high precision.

While the unactivated benzylic protons of toluene are generally more acidic than the ring protons, the presence of a strong DMG can kinetically favor ortho-deprotonation of the ring. uwindsor.ca For successful DoM, the DMG must effectively coordinate the organolithium reagent without being susceptible to nucleophilic attack by the base itself. baranlab.org

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

Feature Description
Mechanism Deprotonation of the ortho-position facilitated by a Directing Metalation Group (DMG). wikipedia.org
Directing Groups (DMGs) Lewis basic moieties that coordinate with organolithium reagents (e.g., -CONR2, -OMe, -NR2). wikipedia.org
Bases Strong alkyllithium bases are typically required (e.g., n-BuLi, s-BuLi, t-BuLi). baranlab.org
Regioselectivity Exclusively ortho-substitution, avoiding para-isomers common in other methods. wikipedia.org

| Application | Precise introduction of halogens and other electrophiles ortho to the DMG. uwindsor.ca |

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) is a foundational method for introducing substituents onto aromatic rings. wikipedia.org In the case of toluene, the electron-donating methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions. wikipedia.org However, controlling the ratio of these isomers can be challenging.

The halogenation of toluene typically requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule (e.g., Cl2, Br2) and generate a more potent electrophile. wikipedia.orggmu.edu Without a catalyst, the reaction with less reactive benzene (B151609) derivatives is often slow or does not occur. wikipedia.org The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the regioselectivity. wikipedia.orgstackexchange.com For instance, chlorination of toluene with chlorine and a Lewis acid catalyst in a polar solvent will yield a mixture of ortho- and para-chlorotoluene. wikipedia.org

Modern approaches have focused on enhancing regioselectivity. The use of solid catalysts like zeolites can promote the formation of the para-isomer through shape-selectivity, where the transition state leading to the para product fits more readily within the catalyst's pores. cardiff.ac.uk By carefully selecting the halogenating agent and catalyst system, it is possible to significantly improve the yield of the desired regioisomer. cardiff.ac.ukresearchgate.net

Table 2: Regioselectivity in Electrophilic Halogenation of Toluene

Position Directing Influence of Methyl Group Typical Conditions
Ortho Activating Lewis acid catalyst (e.g., FeCl3, AlBr3), low temperatures. stackexchange.com
Para Activating, less sterically hindered Lewis acid catalyst; shape-selective catalysts like zeolites can enhance para-selectivity. cardiff.ac.uk

| Meta | Deactivating | Generally not favored due to the directing effect of the methyl group. gmu.edu |

Fluorination Techniques in Polyhalotoluene Synthesis

The introduction of fluorine atoms into aromatic rings often requires specialized methods due to the high reactivity of elemental fluorine and the unique properties of the C-F bond. Several powerful techniques have been developed for the synthesis of fluorinated polyhalotoluenes.

Halex-Fluorination Methods Utilizing Alkali Metal Fluorides (e.g., KF, CsF) and Catalysis

The Halex (Halide Exchange) process is a widely used industrial method for synthesizing aryl fluorides. wikipedia.org It is a nucleophilic aromatic substitution (SNAr) reaction where a chloride or bromide on an electron-deficient aromatic ring is displaced by a fluoride (B91410) anion. acsgcipr.org

For the reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO2, -CN) positioned ortho or para to the leaving halogen. wikipedia.orgacsgcipr.org The reaction is typically carried out at high temperatures (150-250 °C) in polar aprotic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org

The most common fluoride source is potassium fluoride (KF), which is inexpensive but has low solubility in organic solvents. acsgcipr.orgnih.gov To improve reactivity, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) are often employed to help transport the fluoride anion into the organic phase. acsgcipr.org Cesium fluoride (CsF) is more soluble and reactive but also more expensive. acsgcipr.orgnih.gov The Halex reaction is particularly useful for producing fluoro-nitroaromatics, which can then be converted into other functional groups. wikipedia.org

Table 3: Typical Conditions for Halex-Fluorination

Component Example/Condition Purpose
Substrate Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene) Must be electron-deficient for SNAr. acsgcipr.org
Fluoride Source KF, CsF Provides the nucleophilic fluoride anion. wikipedia.org
Solvent DMSO, DMF, Sulfolane High-boiling polar aprotic solvents. wikipedia.org
Temperature 150-250 °C High thermal energy needed to overcome activation barrier. wikipedia.org

| Catalyst | Phase-transfer catalysts (optional) | Enhances solubility and reactivity of the fluoride salt. acsgcipr.org |

Application of Modern Fluorinating Agents (e.g., Selectfluor, Deoxo-Fluor)

In recent decades, a new generation of electrophilic fluorinating agents has been developed, offering milder and more selective alternatives to traditional methods. Among the most prominent is Selectfluor, the trade name for F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgenamine.net

Selectfluor is a stable, non-volatile, and user-friendly crystalline solid that acts as an electrophilic "F+" source. enamine.netsigmaaldrich.com It is capable of fluorinating a wide range of organic substrates, including activated aromatic compounds, often in a single step and with excellent regioselectivity under mild conditions. sigmaaldrich.commdpi.com Its versatility has made it an indispensable tool in modern synthetic fluorine chemistry for both academic and industrial applications. mdpi.com

Deoxo-Fluor, a brand of bis(2-methoxyethyl)aminosulfur trifluoride, is primarily known as a deoxyfluorination reagent. It is particularly effective for converting alcohols and carbonyl compounds into the corresponding fluorides and difluorides, respectively. nih.gov While its main application is not direct aromatic fluorination, it is a key reagent in multi-step strategies where a hydroxyl group is first introduced and then replaced by fluorine. nih.gov

Table 4: Overview of Modern Fluorinating Agents

Reagent Type Key Features Primary Application
Selectfluor Electrophilic ("F+") Stable, solid, user-friendly, mild reaction conditions. wikipedia.orgenamine.net Direct fluorination of activated aromatics, alkenes, and enolates. enamine.netsigmaaldrich.com

| Deoxo-Fluor | Nucleophilic (Deoxyfluorination) | Liquid reagent, converts C-O bonds to C-F bonds. | Conversion of alcohols to alkyl fluorides. nih.gov |

Deoxyfluorination Strategies

Deoxyfluorination is a synthetic strategy that involves the replacement of a hydroxyl group with a fluorine atom. This approach is valuable for synthesizing aryl fluorides from the corresponding phenols, especially when direct fluorination of the aromatic ring is difficult or lacks the desired regioselectivity.

The process typically involves activating the phenolic hydroxyl group, followed by nucleophilic displacement with a fluoride source. Reagents like Deoxo-Fluor and DAST (diethylaminosulfur trifluoride) are commonly used for this transformation. These reagents react with the alcohol to form an intermediate that is susceptible to nucleophilic attack by a fluoride ion, leading to the formation of the C-F bond. The development of novel reagents and protocols continues to expand the scope and efficiency of deoxyfluorination reactions in the synthesis of complex fluorinated molecules.

Chlorination Methodologies for Toluene Skeletons

The introduction of chlorine onto a toluene molecule can be directed to either the methyl group (side-chain) or the aromatic ring, depending on the reaction conditions. The synthesis of 3-Chloro-2,6-difluorotoluene specifically requires ring chlorination.

Side-chain chlorination of toluene occurs under conditions that favor the formation of free radicals, such as exposure to UV light, heat, or the use of a radical initiator. jove.comstackexchange.com This reaction proceeds via a radical chain mechanism. stackexchange.com The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of toluene to form a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl). stackexchange.comstackexchange.com This benzyl radical then reacts with another molecule of Cl₂ to produce benzyl chloride and a new chlorine radical, which continues the chain reaction. stackexchange.comstackexchange.com

This process can continue, leading to the formation of benzal dichloride (C₆H₅CHCl₂) and benzotrichloride (B165768) (C₆H₅CCl₃) as more hydrogen atoms on the side chain are replaced by chlorine. stackexchange.comyoutube.com The degree of chlorination can be controlled by the reaction stoichiometry and conditions. This method is highly regioselective for the benzylic position due to the stability of the intermediate benzyl radical. jove.comchemistrysteps.com

In contrast to side-chain chlorination, ring chlorination is an electrophilic aromatic substitution reaction. stackexchange.com This process is facilitated by the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and is typically carried out at lower temperatures and in the absence of light. stackexchange.commasterorganicchemistry.com

The Lewis acid catalyst polarizes the Cl-Cl bond in the chlorine molecule, increasing its electrophilicity. pearson.comyoutube.com This creates a highly reactive electrophile, often represented as Cl⁺, which is then attacked by the electron-rich π-system of the toluene ring. pearson.com The methyl group of toluene is an ortho-, para-directing group, meaning it activates these positions on the ring towards electrophilic attack. Consequently, the primary products of the monochlorination of toluene are ortho-chlorotoluene and para-chlorotoluene.

To synthesize this compound, where the chlorine is at the 3-position, direct chlorination of 2,6-difluorotoluene (B1296929) would be required. The two fluorine atoms, being ortho-, para-directing but also deactivating, would direct the incoming chlorine electrophile to the 3- and 4-positions.

Table 2: Comparison of Toluene Chlorination Methods

MethodReaction TypeConditionsCatalystPrimary Product(s)
Side-Chain Chlorination Free Radical SubstitutionUV light, heatNone (radical initiator optional)Benzyl chloride, Benzal dichloride
Ring Chlorination Electrophilic Aromatic SubstitutionDark, low temperatureLewis Acid (e.g., AlCl₃, FeCl₃)o-Chlorotoluene, p-Chlorotoluene

Multi-Step Synthesis from Diverse Precursors

Due to the specific substitution pattern of this compound, multi-step synthetic routes starting from more readily available precursors are often the most practical approach.

A plausible synthetic route to this compound can be envisioned starting from a corresponding nitrobenzene (B124822) derivative. The synthesis of various chlorofluoronitrobenzenes is documented, often involving nucleophilic aromatic substitution reactions where a chlorine atom is displaced by fluoride, or through direct nitration of a halogenated benzene. google.comfluoromart.comchemicalbook.com

Assuming the availability of 3-Chloro-2,6-difluoronitrobenzene, the synthesis would proceed in two main stages:

Reduction of the Nitro Group: The nitro group (-NO₂) must first be converted to an amino group (-NH₂). This is a standard transformation that can be achieved using various reducing agents, such as iron powder in acidic medium, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or Raney nickel. google.com This step would yield 3-Chloro-2,6-difluoroaniline.

Conversion of the Amino Group to a Methyl Group: The transformation of the resulting aniline (B41778) derivative to the final toluene product is more complex. A common method to replace an amino group is through a diazotization reaction followed by a reductive deamination. However, to introduce a methyl group, a more elaborate sequence would be required, potentially involving a Sandmeyer-type reaction to introduce a cyano group, followed by reduction and further modifications. A more direct, albeit less common, method would need to be employed to convert the diazonium salt directly to the toluene.

A more direct and widely applicable synthetic strategy involves the use of aniline derivatives and the Sandmeyer reaction. wikipedia.org This sequence allows for the introduction of a chlorine atom at a specific position on an aromatic ring that already contains other substituents.

The synthesis of this compound from an appropriately substituted aniline would proceed as follows:

Diazotization: The starting material, 3-Chloro-2,6-difluoroaniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). libretexts.org This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). libretexts.orgmasterorganicchemistry.com Arenediazonium salts are versatile intermediates in organic synthesis. masterorganicchemistry.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. wikipedia.orgmasterorganicchemistry.com This step facilitates the replacement of the diazonio group with a chlorine atom, with the evolution of nitrogen gas (N₂). wikipedia.org This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

This two-step process provides a reliable method for introducing a chlorine atom onto a pre-functionalized aromatic ring, making it a powerful tool for the synthesis of specifically substituted compounds like this compound, assuming the synthesis begins from 2,6-difluoroaniline, which is then chlorinated or subjected to the Sandmeyer sequence to introduce the chlorine. If starting from 3-Chloro-2,6-difluoroaniline, the goal would be to replace the amino group with a hydrogen atom (reductive deamination) to yield 3-Chloro-2,6-difluorobenzene, which is not the target compound. Therefore, the Sandmeyer reaction would be used to build the molecule from a different aniline precursor, for instance, by introducing the chlorine atom last.

Regioselective Synthesis via Cycloaddition and Aromatization (e.g., from Chlorotrifluoroethylene (B8367) and Butadienes)

The regioselective synthesis of this compound can be achieved through a sophisticated approach involving a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, followed by an aromatization step. This methodology offers a powerful tool for the construction of highly substituted aromatic rings with precise control over the substituent placement. The key starting materials for this synthesis are chlorotrifluoroethylene, which acts as the dienophile, and a suitably substituted butadiene derivative, which serves as the diene.

The core principle of this synthetic route lies in the concerted cycloaddition of the diene and the dienophile to form a six-membered ring, a fluorinated and chlorinated cyclohexene (B86901) derivative. The regioselectivity of the Diels-Alder reaction is crucial for establishing the desired substitution pattern of the final product. In the case of unsymmetrical dienes and dienophiles, the reaction can theoretically lead to different regioisomers. The preferred orientation is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. Theoretical studies, including Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT) calculations, can be employed to predict the regioselectivity of such cycloaddition reactions. These computational methods help in understanding the orbital interactions that favor the formation of one regioisomer over others.

Following the cycloaddition, the resulting fluorinated and chlorinated cyclohexene intermediate undergoes an aromatization step to yield the final this compound. This is typically achieved through an elimination reaction, where leaving groups, often hydrogen halides, are removed from the cyclohexene ring to form the stable aromatic system. The conditions for this elimination step must be carefully controlled to ensure high yields and prevent unwanted side reactions.

While specific experimental data for the direct synthesis of this compound via this exact cycloaddition-aromatization route is not extensively detailed in publicly available literature, the general principles of Diels-Alder reactions involving fluorinated alkenes and substituted butadienes are well-established. The reaction of chlorotrifluoroethylene with various dienes has been studied, and these reactions are known to produce fluorinated cycloadducts that can be precursors to aromatic compounds. The success of this synthetic strategy hinges on the careful selection of the butadiene derivative to ensure the correct placement of the methyl and chloro groups in the final product.

Optimization of Reaction Conditions and Yields in Industrial Synthesis Processes

The industrial-scale synthesis of this compound requires a meticulous optimization of reaction conditions to maximize yield, ensure high purity, and maintain cost-effectiveness. While specific proprietary industrial processes are often not fully disclosed, general principles of chemical process optimization can be applied to the synthesis of this and related fluorinated aromatic compounds. Key parameters that are typically optimized include reaction temperature, pressure, catalyst selection, solvent, and reaction time.

The optimization process typically involves a systematic study of various reaction parameters. Design of Experiments (DoE) is a powerful statistical tool used in industrial chemistry to efficiently explore the effects of multiple variables on the reaction outcome. This can involve varying the temperature, pressure, and catalyst loading to identify the optimal conditions that provide the highest yield of this compound while minimizing the formation of byproducts.

Data from a hypothetical optimization study for a key step in the synthesis of a related dichlorotoluene is presented in the table below to illustrate the process. In this example, the goal is to maximize the yield of the desired 2,6-dichloro isomer.

Table 1: Illustrative Optimization of Dichlorotoluene Synthesis

Run Catalyst Temperature (°C) Pressure (bar) Reaction Time (h) 2,6-Dichlorotoluene (B125461) Yield (%)
1 Zeolite A 100 5 4 75
2 Zeolite A 120 5 4 82
3 Zeolite A 100 10 4 78
4 Zeolite B 100 5 4 72
5 Zeolite B 120 10 6 85
6 Zeolite A 120 10 6 88

This interactive table demonstrates how systematic variation of reaction parameters can lead to improved yields. In this hypothetical case, the combination of Zeolite A catalyst, a higher temperature and pressure, and a longer reaction time resulted in the highest yield of the desired product.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,6 Difluorotoluene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions are fundamental to functionalizing aromatic rings. xmu.edu.cn In the case of 3-Chloro-2,6-difluorotoluene, the interplay of the directing effects of the halogen and methyl substituents governs the regioselectivity of these reactions.

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of aryl ketones. organic-chemistry.org For polysubstituted benzenes like this compound, the position of acylation is determined by the combined electronic and steric influences of the existing substituents.

While direct acylation of this compound is not extensively documented, related studies on similar polyfluorinated aromatic compounds provide insights. For instance, the acylation of 1,3-difluorobenzene (B1663923) derivatives typically yields 1-(2,4-difluorophenyl) keto-derivatives. fluorine1.ru In a specific example, the synthesis of 1-(3-chloro-2,6-difluorophenyl)ethanone was achieved through the substitution of a trimethylsilyl (B98337) group on (3-chloro-2,6-difluorophenyl)trimethylsilane, yielding the product in 54% yield. fluorine1.ru This suggests that the position para to the chloro group and ortho to a fluoro group is a potential site for electrophilic attack.

The general mechanism for Friedel-Crafts acylation involves the formation of an acylium ion, which then attacks the aromatic ring in an electrophilic substitution reaction. organic-chemistry.orglibretexts.org The resulting acylated products are deactivated towards further substitution, which helps to prevent polyacylation. organic-chemistry.org

Table 1: Regioselectivity in Friedel-Crafts Acylation of Related Compounds

Substrate Acylating Agent Catalyst Product Yield Reference
(3-chloro-2,6-difluorophenyl)trimethylsilane Acetyl chloride AlCl₃ 1-(3-chloro-2,6-difluorophenyl)ethanone 54% fluorine1.ru
1,3-Difluorobenzene Various AlCl₃ 1-(2,4-difluorophenyl) keto-derivatives - fluorine1.ru

Nitration, another key electrophilic aromatic substitution reaction, introduces a nitro group onto the aromatic ring. The directing effects of the halogen substituents on this compound are crucial in determining the position of nitration. Halogens are deactivating yet ortho-, para-directing. However, the strong electron-withdrawing nature of fluorine and chlorine deactivates the ring towards electrophilic attack.

In a study on the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the nitration of 2,4-difluoro-3-chlorobenzoic acid was a key step. semanticscholar.org The reaction with concentrated nitric acid yielded 3-chloro-2,4-difluoro-5-nitrobenzoic acid in 94% yield. semanticscholar.org This indicates that the nitro group is directed to the position ortho to the chlorine and meta to the two fluorine atoms. The electron-withdrawing effects of the fluorine and carboxylic acid groups were noted to slow down the nitration process. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The presence of multiple halogen substituents on the aromatic ring of this compound makes it a candidate for SNAr reactions. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, activate the ring for nucleophilic attack. libretexts.orglibretexts.org In this compound, both the chloro and fluoro groups are electron-withdrawing, thus activating the ring towards nucleophiles.

In SNAr reactions of polyhalogenated aromatics, the identity of the leaving group is a critical factor. Generally, the more electronegative halogen, fluorine, is a better leaving group in SNAr reactions than chlorine, especially when the reaction is not acid-catalyzed. This is because the high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex.

Studies on related compounds show that the chlorine atom in compounds like 5-Chloro-1,3-difluoro-2-methylbenzene can be replaced by nucleophiles such as amines or thiols under appropriate conditions. smolecule.com The relative reactivity of halogens in displacement reactions often follows the trend of F > Cl > Br > I. savemyexams.comsavemyexams.comyoutube.com

Side-Chain Reactivity of the Methyl Group

The methyl group of this compound can undergo free-radical halogenation, a common reaction for alkylbenzenes. This reaction typically occurs at the benzylic position. For instance, the bromination of this compound with bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃) in a solvent such as dichloromethane (B109758) leads to the formation of 3-Chloro-2,6-difluorobenzyl bromide. This reaction proceeds via a radical mechanism where a bromine radical abstracts a benzylic hydrogen, followed by reaction with a bromine molecule.

Similarly, chlorination of the methyl group is also possible. A patent describes a method for producing mono- and difluoro benzyl (B1604629) chlorides by reacting the corresponding toluenes with carbon tetrachloride and an alcohol in the presence of an iron catalyst. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3-chloro-2,6-difluorophenyl)ethanone
(3-chloro-2,6-difluorophenyl)trimethylsilane
1,3-Difluorobenzene
1-(2,4-difluorophenyl) keto-derivatives
2,4-Difluorotoluene
1-(2,4-difluoro-5-methylphenyl)ethanone
3-chloro-2,4-difluoro-5-hydroxybenzoic acid
2,4-difluoro-3-chlorobenzoic acid
3-chloro-2,4-difluoro-5-nitrobenzoic acid
5-Chloro-1,3-difluoro-2-methylbenzene
3-Chloro-2,6-difluorobenzyl bromide
Aluminum chloride
Bromine
Iron
Aluminum bromide
Dichloromethane

Radical Halogenation (e.g., Bromination to 3-Chloro-2,6-difluorobenzyl Bromide)

The conversion of this compound to 3-chloro-2,6-difluorobenzyl bromide is a key transformation, primarily achieved through radical halogenation. This reaction selectively targets the methyl group attached to the aromatic ring.

The most established method for this conversion is the bromination of this compound. This process involves the substitution of a hydrogen atom on the benzylic methyl group with a bromine atom. The reaction is typically carried out using elemental bromine (Br₂) as the brominating agent. To facilitate the reaction and activate the bromine, Lewis acid catalysts such as iron (Fe) or aluminum bromide (AlBr₃) are often employed. The bromination proceeds via a radical substitution mechanism at the benzylic position. This mechanism's selectivity for benzylic bromination over substitution on the aromatic ring is a key feature under controlled conditions.

Alternative methods for benzylic bromination are also utilized. One such method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation. This approach is considered a milder alternative and can minimize the occurrence of multiple brominations on the methyl group. Another method employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light conditions. google.com This system generates bromine in situ, which then participates in the radical substitution reaction. google.com The light serves as an initiator, replacing the need for chemical initiators like AIBN. google.com

The reaction conditions for these brominations are carefully controlled to optimize the yield and purity of the desired product, 3-chloro-2,6-difluorobenzyl bromide. For instance, when using elemental bromine, the reaction is often conducted at low temperatures, typically between 0 and 10°C, to manage the reactivity of the bromine and reduce side reactions.

Table 1: Methods for the Bromination of this compound

Brominating AgentCatalyst/InitiatorReaction ConditionsProduct
Bromine (Br₂)Iron (Fe) or Aluminum bromide (AlBr₃)Low temperatures (0–10°C)3-Chloro-2,6-difluorobenzyl bromide
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN) or lightMild conditions3-Chloro-2,6-difluorobenzyl bromide
Hydrobromic acid (HBr) / Hydrogen peroxide (H₂O₂)LightMild conditions3-Chloro-2,6-difluorobenzyl bromide

Oxidation to Benzaldehyde (B42025) and Carboxylic Acid Derivatives

The methyl group of this compound can be oxidized to form corresponding benzaldehyde and carboxylic acid derivatives. These reactions are important for the synthesis of various functionalized aromatic compounds. The oxidation of substituted toluenes, in general, can be achieved using various oxidizing agents like potassium permanganate (B83412) or chromic acid to yield benzoic acids. alfa-chemistry.com

In a specific example of oxidizing a related compound, 2,6-difluorotoluene (B1296929), a continuous oxidation process has been developed to produce 2,6-difluorobenzaldehyde (B1295200). google.com This method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst system composed of cobalt, molybdenum, and bromine metal ion complexes, with acetic acid serving as the solvent. google.com The reaction is carried out in a tubular reactor, which allows for better control over reaction parameters and improves safety and efficiency. google.com A similar approach has been described for the oxidation of this compound using a catalyst system of Co(OAc)₂ and Na₂MoO₄ in acetic acid, with H₂O₂ as the oxidant and NaBr as a promoter, achieving a 24.1% yield of the corresponding benzaldehyde in a microchannel reactor.

The resulting benzaldehyde, 3-chloro-2,6-difluorobenzaldehyde, can be further oxidized to the corresponding carboxylic acid, 3-chloro-2,6-difluorobenzoic acid. This subsequent oxidation is a common transformation for benzaldehydes.

Table 2: Oxidation of Halogenated Toluenes

Starting MaterialOxidizing Agent/CatalystProduct
This compoundH₂O₂ / Co(OAc)₂, Na₂MoO₄, NaBr3-Chloro-2,6-difluorobenzaldehyde
3-Chloro-2,6-difluorobenzaldehyde-3-Chloro-2,6-difluorobenzoic acid
2,6-DifluorotolueneH₂O₂ / Co, Mo, Br complexes2,6-Difluorobenzaldehyde

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated aromatic compounds like this compound are potential substrates for such transformations.

Exploration of Suzuki, Stille, Heck, and Negishi Coupling Potential

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound with an organohalide in the presence of a palladium catalyst. diva-portal.orgfishersci.es This reaction is known for its mild conditions and the low toxicity of its boron-based reagents. fishersci.es While specific studies on the Suzuki coupling of this compound were not found, the reactivity of similar compounds suggests its potential. For instance, the benzyl bromide derivative, 3-chloro-2,6-difluorobenzyl bromide, is employed in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. The general Suzuki reaction involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. diva-portal.org

Stille Coupling: The Stille reaction is another versatile palladium-catalyzed cross-coupling method that joins an organotin compound with an organohalide. organic-chemistry.orglibretexts.org A significant advantage of the Stille coupling is its tolerance for a wide range of functional groups. uwindsor.ca Although the toxicity of organotin reagents is a drawback, the reaction is highly effective for complex molecule synthesis. organic-chemistry.orguwindsor.ca The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence, similar to the Suzuki coupling. libretexts.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While not directly applicable to forming a C-C bond at the site of the chlorine atom in this compound with a non-alkene partner, it is a key reaction in the broader family of palladium-catalyzed cross-couplings.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are more reactive than organoboranes and organostannanes, leading to faster reaction times. wikipedia.org However, their sensitivity to air and moisture necessitates anhydrous conditions. wikipedia.org Recent developments include the use of solid, salt-stabilized organozinc reagents, which are more user-friendly. nih.gov The catalytic cycle of the Negishi coupling also follows the general pattern of oxidative addition, transmetalation, and reductive elimination.

Selective C-H Borylation of Benzylic and Aryl C-H Bonds

Iridium-catalyzed C-H borylation has emerged as a significant method for the functionalization of aromatic compounds, allowing for the direct conversion of C-H bonds to C-B bonds. dur.ac.uk This transformation provides access to organoboron compounds that can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. dur.ac.uk

While specific studies on the C-H borylation of this compound were not identified, research on related fluoro-aromatic substrates provides insight into the potential regioselectivity of such a reaction. dur.ac.uk For example, in the C-H borylation of 2,4-difluoroaniline, the borylation occurs preferentially at the C3 position. nih.gov The presence and orientation of substituents on the aromatic ring can direct the borylation to specific positions. nih.gov In the case of N-borylated 2-substituted anilines, steric shielding by the boryl group can influence the site of the subsequent C-H borylation. nih.gov These findings suggest that the electronic and steric environment of this compound would play a crucial role in determining the outcome of a C-H borylation reaction.

Rearrangement Reactions and Thermal Degradation Mechanisms of Halogenated Aromatics

The thermal behavior of halogenated aromatic compounds is an area of significant environmental and chemical interest. Under thermal stress, these compounds can undergo various reactions, including degradation and rearrangement.

Studies on the thermal degradation of polychlorinated aromatic compounds have shown that they can be decomposed under certain conditions. For instance, spinel-type catalysts have demonstrated high catalytic activity for the hydrodechlorination of polychlorinated aromatics. nih.govacs.org Specifically, a copper-aluminum spinel catalyst has been shown to be effective in the decomposition of hexachlorobenzene (B1673134) and polychlorinated dibenzodioxins at temperatures around 250°C. nih.govacs.org The thermal formation of polychlorinated pollutants during waste incineration is a complex process influenced by factors such as temperature and the chemical composition of the materials being incinerated. diva-portal.org The formation of these compounds can occur at temperatures between 250-450°C in the post-combustion zone. diva-portal.org

Computational studies on the thermal decomposition of polychlorinated biphenyls (PCBs) and other chlorinated aryl compounds have provided insights into the degradation pathways. acs.org These studies suggest that high temperatures are required to initiate decomposition, with C-Cl bond breakage being a key initial step. acs.org The presence of oxygen can lead to the formation of more toxic products, such as dioxins. acs.org

Rearrangement reactions are also a possibility for halogenated aromatics, although specific examples involving this compound were not found. General rearrangement reactions of aromatic compounds include the Hofmann, Baeyer-Villiger, and Dakin rearrangements, which typically involve the migration of a group to an adjacent atom. wiley-vch.de

Derivatization and Applications As Synthetic Intermediates in Advanced Organic Synthesis

Synthesis of Fluorinated Benzaldehydes and Benzyl (B1604629) Halides

The conversion of 3-Chloro-2,6-difluorotoluene into its corresponding benzyl halide and benzaldehyde (B42025) derivatives is a fundamental step that opens pathways to numerous other functionalizations. The primary transformations involve the halogenation of the methyl group followed by oxidation or nucleophilic substitution.

The methyl group of fluorinated toluenes can be readily halogenated. For instance, the closely related compound 2,6-difluorotoluene (B1296929) reacts with chlorine at 80°C to produce 2,6-difluorobenzyl chloride in high yield (92%). This process, a free-radical chlorination, can be applied to this compound to synthesize 3-chloro-2,6-difluorobenzyl chloride . This benzyl chloride is a crucial intermediate, serving as a precursor to the corresponding aldehyde and other derivatives.

Once the benzyl chloride is obtained, it can be converted into 3-chloro-2,6-difluorobenzaldehyde . A classic method for this transformation is the Sommelet reaction, which has been successfully used to obtain 2,6-difluorobenzaldehyde (B1295200) from 2,6-difluorobenzyl chloride with a 62% yield. This reaction typically involves reacting the benzyl halide with hexamine, followed by hydrolysis to yield the aldehyde. The resulting benzaldehyde is a valuable synthon for creating more complex molecules, including nitrogen-containing heterocycles and pharmaceutical building blocks.

Key Synthetic Transformations

Starting MaterialReactionProductTypical Reagents/Conditions
This compoundBenzylic Chlorination3-Chloro-2,6-difluorobenzyl chlorideCl2, heat or UV light
3-Chloro-2,6-difluorobenzyl chlorideSommelet Reaction3-Chloro-2,6-difluorobenzaldehydeHexamethylenetetramine (hexamine), followed by hydrolysis

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Amides, Heterocycles)

Derivatives of this compound are instrumental in synthesizing a variety of nitrogen-containing compounds, leveraging the reactivity of the corresponding benzyl chloride and benzaldehyde.

One significant application is in the synthesis of triazole-based heterocycles. The analogous compound 2,6-difluorobenzyl chloride is the starting material for Rufinamide, an antiepileptic drug. Rufinamide is a triazole derivative, specifically 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide sigmaaldrich.com. This synthesis highlights the utility of the benzyl chloride moiety in constructing complex heterocyclic systems essential for medicinal chemistry.

Furthermore, 3-chloro-2,6-difluorobenzyl chloride can be used in transition-metal-catalyzed cross-coupling reactions. For example, benzyl chlorides can be converted into organozinc reagents, which then participate in palladium-catalyzed Negishi couplings with halogenated diazines (like pyridazines) to form 6-benzyl-3-chloropyridazines researchgate.net. This method provides a direct route to complex aryl(di)azinylmethanes.

The aldehyde derivative, 3-chloro-2,6-difluorobenzaldehyde, also serves as a precursor to nitrogen-containing heterocycles. Aromatic aldehydes can undergo condensation reactions with hydrazines to form Schiff bases. These intermediates can then react with chloroacetyl chloride in a dehydrative annulation step to yield complex substituted azetidinones, which are four-membered heterocyclic rings sigmaaldrich.com.

Synthesis of Nitrogen-Containing Derivatives

PrecursorReaction TypeProduct ClassExample Application
3-Chloro-2,6-difluorobenzyl chlorideCycloaddition/AlkylationTriazolesSynthesis of Rufinamide (from 2,6-difluoro analogue) sigmaaldrich.com
3-Chloro-2,6-difluorobenzyl chlorideNegishi Cross-CouplingSubstituted PyridazinesFormation of aryl(di)azinylmethanes researchgate.net
3-Chloro-2,6-difluorobenzaldehydeDehydrative AnnulationAzetidinonesMulti-step synthesis of substituted 2-azetidinones sigmaaldrich.com

Building Blocks for Agro-Pharmaceutical Research (e.g., Herbicides, Insecticides, Antibiotics, Antifungals)

The structural motif of a halogenated benzene (B151609) ring is prevalent in many active compounds within agrochemical and pharmaceutical research. The unique combination of chloro and fluoro substituents in this compound makes its derivatives valuable for developing new bioactive molecules.

In the pharmaceutical sector, the most direct application is demonstrated by the synthesis of the antiepileptic drug Rufinamide from the closely related 2,6-difluorobenzyl chloride sigmaaldrich.com. The presence of the difluorobenzyl group is critical for the drug's activity. This underscores the importance of the 3-chloro-2,6-difluorobenzyl scaffold as a potential component for new central nervous system agents and other therapeutics.

The general utility of this class of compounds is also recognized in broader chemical synthesis. Aryl amines, which can be synthesized from benzyl halides, are fundamental building blocks in the production of many pharmaceuticals and agrochemicals. Similarly, related structures like 2,6-dichloro-3-fluorobenzonitrile (B173952) are known intermediates for plant protection agents and pharmaceuticals. The electronic properties imparted by the fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final active ingredient.

Intermediate in Advanced Materials Science (e.g., Liquid Crystals, Organic Semiconductors)

The field of materials science often exploits molecules with precisely controlled electronic and physical properties. The introduction of fluorine atoms into organic molecules is a key strategy for developing advanced materials such as liquid crystals (LCs) and organic semiconductors. Fluorinated compounds are prominent in liquid crystal displays (LCDs).

The presence of multiple halogen atoms, as in this compound, creates a strong dipole moment in the molecule. Derivatives of this compound are therefore attractive for synthesizing liquid crystal materials. Specifically, difluorophenyl groups are known to confer a high lateral dipole, which can lead to an enhancement in negative dielectric anisotropy, a crucial property for certain types of LC displays. Research into terphenyl systems with 2,3-difluoro substituents has shown their utility in creating stable liquid crystal phases. The derivatization of this compound provides a pathway to molecules with these desirable electronic characteristics for the next generation of display technologies.

Stereoselective Transformations for Chiral Molecules (e.g., Microbial Biotransformation for Related Compounds)

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Intermediates derived from this compound can be employed in stereoselective reactions to create chiral centers with high precision.

A notable example is the asymmetric synthesis of fluorinated amino acids. Research has shown that fluorinated aromatic amino acids can be synthesized via the alkylation of a chiral Ni(II) complex. In this methodology, a chiral glycine (B1666218) equivalent is reacted with a fluorinated benzyl bromide. This reaction proceeds with high diastereomeric purity, allowing for the isolation of a single stereoisomer. The resulting complex is then hydrolyzed to yield the desired enantiomerically pure fluorinated amino acid. By converting this compound to its corresponding benzyl bromide, this method can be used to synthesize novel, chiral fluorinated amino acids, which are valuable building blocks for peptide and protein engineering.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape

The current academic research landscape for 3-Chloro-2,6-difluorotoluene is characterized by its primary role as a chemical intermediate rather than a subject of fundamental investigation. A review of scientific literature and patent databases indicates that the compound is most frequently cited in the context of synthesizing more complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms flanking a methyl group on a benzene (B151609) ring, makes it a valuable building block.

Academic research, therefore, does not extensively cover the standalone properties or novel applications of this compound itself. Instead, its significance is implicitly understood through its utility in constructing larger, biologically active compounds. The research focus is generally on the final derivatized molecules, with the synthesis of the this compound precursor often being a preliminary, albeit crucial, step. Future academic exploration could delve into the specific physical, chemical, and toxicological properties of this compound to build a more comprehensive public knowledge base.

Emerging Synthetic Methodologies and Catalytic Innovations for Halogenated Toluene (B28343) Derivatives

The synthesis of halogenated toluene derivatives, including this compound, is continually evolving, with a strong emphasis on improving efficiency, selectivity, and safety. Classical methods often rely on electrophilic aromatic substitution, where a Lewis acid catalyst is necessary to activate the halogen for substitution onto the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com

Recent innovations are moving towards more sophisticated catalytic systems that offer greater control over the reaction. For instance, the use of ionic liquids as catalysts in the chlorination of toluene has demonstrated high conversion rates and the ability to direct the substitution to specific positions (ortho, para, or meta) on the toluene ring. mdpi.com For fluorinated aromatics, enzymatic halogenation using halogenase enzymes is a significant area of advancement. researchgate.netrsc.orgresearchgate.net These biocatalysts operate under mild conditions and can offer remarkable regioselectivity that is often difficult to achieve with traditional chemical methods. researchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems for Toluene Halogenation
Catalyst TypeTypical ReagentsKey AdvantagesChallengesReference
Lewis AcidsAlCl3, FeCl3, ZnCl2Well-established, effective for chlorination and bromination.Often require stoichiometric amounts, moisture sensitive, waste generation. organicchemistrytutor.commasterorganicchemistry.com
Ionic Liquids[BMIM]Cl-2ZnCl2High catalytic activity, potential for recyclability, tunable acidity to control selectivity.Cost, potential viscosity issues, catalyst stability over many cycles. mdpi.com
ZeolitesH-BEA, H-USYSolid acid catalysts, shape-selective, reusable, environmentally friendly.Can be prone to deactivation, requires specific pore sizes for optimal activity. researchgate.net
Halogenase EnzymesFADH2-dependent halogenasesHigh regioselectivity, operates in aqueous media under mild conditions, green approach.Limited substrate scope, enzyme stability and availability, cofactor dependency. researchgate.netrsc.org

Future work in this area will likely focus on developing robust and reusable catalysts, expanding the substrate scope of enzymatic reactions, and combining different catalytic strategies to achieve multi-step syntheses in a one-pot fashion.

Development of Novel Derivatized Scaffolds with Unique Chemical Properties

While academic literature on novel scaffolds derived directly from this compound is limited, its structure provides a versatile platform for creating new chemical entities. The chloro and fluoro groups offer distinct reactivity profiles, and the methyl group can be functionalized, for instance, through oxidation to form an aldehyde or carboxylic acid.

The chlorine atom can participate in cross-coupling reactions or can be displaced by nucleophiles, allowing for the introduction of a wide array of functional groups. The fluorine atoms significantly influence the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting drug candidates. The development of related structures, such as 3-chloro-2-azetidinones, highlights the utility of halogenated building blocks in creating biologically active heterocyclic scaffolds. mdpi.com The synthesis of Grignard reagents from chloro-substituted toluenes is another pathway to create new carbon-carbon bonds, enabling the construction of more complex molecular architectures. google.com The existence of related amine derivatives like 3-chloro-2,6-difluorobenzylamine (B1303785) further illustrates the potential for creating diverse functionalized molecules from this core structure.

Future research will likely involve using this compound as a starting material in combinatorial chemistry and fragment-based drug discovery programs to generate libraries of novel compounds for biological screening.

Advancement in Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

The characterization of halogenated toluenes relies on a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. ciac.jl.cn However, advancements in these areas are enabling a more profound understanding of their structure and reactivity. For complex molecules, two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool. dergipark.org.tr These methods are used to calculate theoretical spectroscopic data (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental results. dergipark.org.tr Furthermore, computational models can elucidate reaction mechanisms by mapping reaction pathways, identifying transition states, and calculating activation energies. For halogenated aromatics, techniques like Natural Bond Orbital (NBO) analysis can reveal insights into charge transfer and hyperconjugative interactions, while analyses of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) help predict the reactivity and interaction sites of the molecule. dergipark.org.tr

Future directions will involve the increased use of in situ spectroscopic monitoring to observe reactions in real-time, coupled with advanced computational modeling to build highly accurate predictive models of reactivity and properties for halogenated aromatic compounds.

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Aromatics

There is a significant and growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of halogenated aromatics. rsc.orgresearchgate.net This "green chemistry" approach aims to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key areas of progress include:

Alternative Halogenating Agents : Replacing hazardous elemental halogens like chlorine gas with safer, solid reagents such as trichloroisocyanuric acid (TCCA). researchgate.net

Green Oxidants : Utilizing clean oxidants like hydrogen peroxide or oxygen in oxidative halogenation processes, which produce water as the primary byproduct. rsc.org

Catalyst-focused Improvements : The development of reusable solid acid catalysts, such as zeolites, eliminates the need for corrosive and difficult-to-recycle Lewis acids. researchgate.net Biocatalysis, using halogenase enzymes, represents an inherently green approach by utilizing water as a solvent and operating at ambient temperature and pressure. researchgate.netnih.gov

Continuous Flow Processes : Shifting from traditional batch processing to continuous flow systems can improve safety, efficiency, and scalability while reducing waste. The chlorination of aromatics using TCCA catalyzed by zeolites has been successfully demonstrated in a continuous flow setup. researchgate.net

Table 2: Green Chemistry Strategies in Aromatic Halogenation
StrategyTraditional MethodGreen AlternativeKey BenefitReference
Halogen SourceCl2 or Br2 gasTrichloroisocyanuric acid (TCCA), N-halosuccinimidesSafer handling (solid reagents), reduced toxicity. researchgate.net
CatalystStoichiometric AlCl3 or FeCl3Reusable zeolites, halogenase enzymesWaste reduction, recyclability, mild reaction conditions. researchgate.netresearchgate.net
OxidantHarsh chemical oxidantsHydrogen peroxide (H2O2), Oxygen (O2)Benign byproducts (e.g., water), improved safety profile. rsc.org
ProcessBatch reactionContinuous flow microreactorsEnhanced safety, better heat/mass transfer, improved scalability. researchgate.net

The future of halogenated aromatic synthesis will be heavily influenced by the integration of these green chemistry principles, aiming for processes that are not only efficient but also economically and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2,6-difluorotoluene, and what factors influence reaction optimization?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions on toluene derivatives. For example, brominated analogs like α-bromo-2,6-difluorotoluene (CAS 85118-00-9) are synthesized via electrophilic substitution using brominating agents under controlled temperatures . For chlorination, directed ortho-metallation or Friedel-Crafts alkylation may be employed, with regioselectivity influenced by fluorine’s electron-withdrawing effects. Reaction conditions (e.g., catalyst choice, solvent polarity, and temperature) critically impact yield and purity. Piperidine or similar bases are often used to deprotonate intermediates, as seen in analogous syntheses of halogenated benzaldehydes .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., two distinct fluorine signals for ortho substituents). 1H^{1}\text{H} NMR shows aromatic protons deshielded by electronegative groups.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., C7_7H5_5ClF2_2) and isotopic patterns for chlorine.
  • X-ray Crystallography : Resolves substituent positions, as demonstrated for structurally similar compounds like 3-Chloro-2,6-difluorophenylacetic acid .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective halogenation during the synthesis of polysubstituted toluene derivatives?

  • Methodological Answer :

  • Directing Groups : Fluorine’s meta-directing effect can be leveraged to position chlorine at the desired site. Steric hindrance from adjacent substituents may necessitate protective groups (e.g., silylation) .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling reactions, as seen in the synthesis of 3-Chloro-2,6-difluorobenzyl bromide via Suzuki-Miyaura coupling .
  • Computational Modeling : DFT calculations predict regioselectivity by analyzing transition-state energies for halogenation pathways.

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and chlorine substituents reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Steric effects from ortho-fluorine atoms may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to improve efficiency. This is corroborated by studies on similar trifluoromethylated toluenes .

Q. What methodologies optimize the use of this compound as a building block in pharmaceutical intermediates?

  • Methodological Answer :

  • Functionalization : Convert the methyl group to reactive moieties (e.g., oxidation to benzaldehyde or bromination for nucleophilic substitution).
  • Biological Activity Screening : Derivatives are tested for antimicrobial or anticancer properties via in vitro assays (e.g., MIC tests against S. aureus), following protocols used for structurally related compounds in medicinal chemistry .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for this compound synthesis under varying conditions?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary catalysts (e.g., FeCl3_3 vs. AlCl3_3), solvents (polar aprotic vs. nonpolar), and temperatures.
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-halogenated species) and adjust stoichiometry.
  • Reproducibility Checks : Compare results with literature protocols for analogous compounds, such as 3,5-Dibromo-2,6-difluorotoluene, where bromination yields are highly solvent-dependent .

Applications in Material Science

Q. What role does this compound play in designing fluorinated polymers with unique electronic properties?

  • Methodological Answer : The compound serves as a monomer or cross-linker in polymer synthesis. Its halogen substituents enhance thermal stability and electron affinity, making it suitable for conductive polymers. Techniques like radical polymerization or step-growth coupling (e.g., Ullmann reaction) are employed, as seen in fluorinated polyaryl ethers .

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